molecular formula C23H18N4O B11044412 6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine

6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11044412
M. Wt: 366.4 g/mol
InChI Key: AZLQRCJZOVFYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether is a complex organic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine ring, with a benzyl group and a phenyl methyl ether substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with benzyl-substituted triazoles under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Mechanism of Action

The mechanism of action of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether involves its interaction with specific molecular targets within biological systems. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the central nervous system. Additionally, its antiviral activity may involve the inhibition of viral replication enzymes or interference with viral entry into host cells .

Comparison with Similar Compounds

Similar compounds to 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether include other triazolophthalazines and triazolothiadiazines. These compounds share the triazole and phthalazine core structures but differ in their substituents and functional groups. For example:

The uniqueness of 4-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl methyl ether lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

6-benzyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C23H18N4O/c1-28-18-13-11-17(12-14-18)22-24-25-23-20-10-6-5-9-19(20)21(26-27(22)23)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI Key

AZLQRCJZOVFYAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.